molecular formula C12H11NO3 B7946066 Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate

Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate

Cat. No.: B7946066
M. Wt: 217.22 g/mol
InChI Key: FDMFOWUJGANSAF-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of various functional groups, such as the methyl, oxo, and carboxylate groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aniline derivatives with β-ketoesters under acidic conditions, followed by cyclization and esterification steps. For example, the reaction of 2-methyl-3-oxo-3-(phenylamino)propanoic acid with methanol in the presence of a strong acid catalyst can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and catalytic processes are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinolines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. The compound’s anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
  • 4-hydroxy-2-quinolones
  • 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide

Uniqueness

Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it offers a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

methyl 2-methyl-4-oxo-1H-quinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-6-10(14)8-4-3-5-9(11(8)13-7)12(15)16-2/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMFOWUJGANSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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